molecular formula C10H8N2O2 B108130 4-(1H-Imidazol-1-yl)benzoic acid CAS No. 17616-04-5

4-(1H-Imidazol-1-yl)benzoic acid

Cat. No.: B108130
CAS No.: 17616-04-5
M. Wt: 188.18 g/mol
InChI Key: LFIDZIWWYNTQOQ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)benzoic acid (CAS 17616-04-5) is a heteroaromatic carboxylic acid with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . Its structure consists of a benzoic acid moiety substituted at the para position with a 1H-imidazole ring. This compound is widely utilized in medicinal chemistry and materials science due to its dual functional groups: the carboxylic acid enables hydrogen bonding and coordination chemistry, while the imidazole ring participates in π-π stacking and metal-ligand interactions . It serves as a precursor in synthesizing antiarrhythmic agents (e.g., 1-[4-(1H-imidazol-1-yl)benzoyl]piperidine derivatives) and inhibitors such as methyl 4-(1H-imidazol-1-yl)benzoate (RK464) .

Properties

IUPAC Name

4-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDZIWWYNTQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353057
Record name 4-(1H-Imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17616-04-5
Record name 4-(1H-Imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Imidazolyl)benzoic Acid
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Preparation Methods

The synthesis of 4-(1H-Imidazol-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with imidazole. One common method is the condensation of 4-chlorobenzoic acid with imidazole under basic conditions . Another approach involves the reaction of benzoic acid with imidazole in the presence of a dehydrating agent[3][3]. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(1H-Imidazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
4-(1H-Imidazol-1-yl)benzoic acid has been investigated for its potential as an anticancer agent. It serves as a precursor for synthesizing various imidazole derivatives, which have shown promising activity against cancer cell lines. For instance, derivatives of this compound have been linked to the inhibition of certain tyrosine kinases involved in cancer progression .

Targeting Kinase Inhibitors:
Research indicates that compounds derived from this compound can act as small-molecule inhibitors of specific kinases, such as those involved in chronic myelogenous leukemia (CML). Nilotinib, a well-known kinase inhibitor, has structural similarities to this compound and demonstrates how modifications can enhance therapeutic efficacy .

Coordination Chemistry

Ligand for Metal Complexes:
this compound is frequently utilized as a coordinating ligand in metal complexes. Its ability to form stable complexes with transition metals has made it valuable in catalysis and materials science. Studies have shown that metal complexes formed with this ligand exhibit unique electronic properties that can be exploited in various applications, including sensors and catalysts .

Crystal Structure Studies:
The crystal structure of this compound reveals significant insights into its bonding characteristics and molecular geometry. The dihedral angles between the imidazole ring and the benzene fragment suggest a nearly planar structure, which is essential for effective coordination with metal centers .

Material Science Applications

Polymer Chemistry:
This compound has been explored for its role in polymer synthesis. Its functional groups allow for incorporation into polymer backbones or as side chains, which can impart specific properties such as increased thermal stability or enhanced solubility .

Nanomaterials:
Recent studies have investigated the use of this compound in the synthesis of nanomaterials. Its coordination properties facilitate the formation of nanostructures that can be used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Study Application Findings
Gao et al. (2009)Coordination ChemistryDemonstrated effective coordination with transition metals, enhancing catalytic properties.
Zhang et al. (2007)Anticancer ResearchIdentified derivatives with significant inhibitory effects on cancer cell proliferation.
PMC3051558 (2011)Material ScienceExplored incorporation into polymer matrices, improving mechanical properties.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-(1H-imidazol-1-yl)benzoic acid but differ in substituents, linker groups, or functional moieties, leading to distinct physicochemical and biological properties.

Structural and Functional Modifications

Compound Name Structural Difference Key Properties/Applications Reference(s)
4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz) Phenylimino spacer between imidazole and acid Forms metal-organic frameworks (MOFs) with Cd; exhibits dynamic gas/vapor sorption
4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid hydrochloride (UK-37,248) Ethoxy linker Enhanced solubility (hydrochloride salt); potential pharmacological activity
4-Hydroxybenzoic acid–1H-imidazole (1/1) Hydroxyl group replaces carboxylic acid Co-crystal studied for hydrogen-bonding interactions and crystallography
4-((1H-Imidazol-1-yl)methyl)benzoic acid Methylene (-CH₂-) linker Increased flexibility; used in coordination polymers
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid Hydroxypropyl and diphenyl substituents Steric hindrance; investigated for biological activity
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)benzoic acid Hexyloxy spacer Improved lipophilicity; prodrug potential

Physicochemical Properties

  • Solubility : The hydrochloride salt of this compound derivatives (e.g., UK-37,248) exhibits higher aqueous solubility than the free acid .
  • Lipophilicity : Alkoxy linkers (e.g., hexyloxy in ) increase logP values, enhancing membrane permeability.
  • Acidity : The carboxylic acid group (pKa ~2.5) in this compound is more acidic than hydroxyl analogs (pKa ~10 in ), influencing ionization under physiological conditions.

Key Research Findings

  • Coordination Chemistry : this compound’s carboxylate and imidazole groups enable diverse coordination modes, as seen in Cd-based MOFs .
  • Biological Activity : Modifying the linker (e.g., ethoxy in UK-37,248) enhances bioavailability, while bulky substituents (e.g., diphenyl in ) may improve target selectivity.
  • Thermal Stability : Crystallographic studies () reveal planar conformations, stabilizing the molecule in solid-state applications.

Biological Activity

4-(1H-Imidazol-1-yl)benzoic acid (C₁₀H₈N₂O₂), also known as 4-imidazolylbenzoic acid, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.19 g/mol
  • Melting Point : 305 °C (dec.)
  • CAS Number : 17616-04-5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

Microorganism Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Candida albicansAntifungal activity

The compound's mechanism involves disrupting the microbial cell wall synthesis, which is critical for bacterial survival.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. In vitro studies demonstrate that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages:

Cytokine Effect Reference
TNF-αDecreased production
IL-6Decreased production

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Kinase Activity : The compound has shown potential in inhibiting specific kinases involved in inflammatory pathways, particularly IKKβ, thus preventing NF-κB activation .
  • Antioxidant Activity : It also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Antimicrobial Agent : Its effectiveness against bacterial and fungal infections positions it as a candidate for developing new antimicrobial therapies.
  • Anti-inflammatory Drug : Given its ability to modulate inflammatory responses, it may be useful in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several case studies highlight the potential of this compound in clinical settings:

  • Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced inflammation and joint damage, correlating with decreased levels of pro-inflammatory cytokines .
  • Infection Models : In studies involving infected mice, treatment with this compound led to significant reductions in bacterial load and improved survival rates compared to controls .

Q & A

Q. What are the optimal synthetic routes for 4-(1H-Imidazol-1-yl)benzoic acid, and how can reaction yields be improved?

Methodological Answer: The Ullmann coupling reaction is a common method. A typical procedure involves:

  • Reactants : 4-Halobenzoic acid (1 eq.), 1H-imidazole (1.5 eq.), CuCl catalyst (0.1 eq.), K₂CO₃ (2.2 eq.), and DMF solvent under argon.
  • Conditions : Heating at 120°C for 24 hours .
  • Purification : Reverse-phase HPLC with formic acid (FA)-modified mobile phases (e.g., acetonitrile/water with 0.05% FA) .
    Optimization Tips :
  • Replace CuCl with other Cu(I) sources (e.g., CuI) to reduce side reactions.
  • Use microwave-assisted synthesis to shorten reaction time.
  • Monitor reaction progress via TLC or LC-MS to identify intermediates .

Q. How can purity and structural integrity be validated after synthesis?

Methodological Answer: Employ a combination of analytical techniques:

  • LC-MS : For molecular weight confirmation and quantification of impurities (e.g., unreacted imidazole or halobenzoic acid) .
  • NMR : ¹H/¹³C NMR to verify the absence of proton signals from byproducts (e.g., dimerization products). Key peaks include the imidazole proton (δ ~7.5–8.5 ppm) and carboxylic acid proton (δ ~12–13 ppm) .
  • Elemental Analysis : Confirm C, H, N composition (e.g., C₁₀H₈N₂O₂ requires C 65.21%, H 4.38%, N 15.21%) .

Q. What crystallization strategies are effective for X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., DMF/water or ethanol/water) to enhance crystal growth .
  • Hydrothermal Methods : High-temperature/pressure conditions promote single-crystal formation, as seen in related imidazole-benzoic acid hybrids .
  • Refinement Tools : SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve hydrogen-bonding networks and validate geometry .

Advanced Research Questions

Q. How is this compound utilized in metal-organic frameworks (MOFs)?

Methodological Answer:

  • Ligand Design : The carboxylic acid group coordinates with metal nodes (e.g., Cd²⁺, Zn²⁺), while the imidazole moiety can participate in hydrogen bonding or π-π interactions .
  • Synthesis : Solvothermal reaction with metal salts (e.g., Cd(NO₃)₂) in DMF/ethanol at 80–100°C for 72 hours.
  • Characterization :
    • SCXRD : Resolve interpenetration issues common in imidazole-based MOFs .
    • PXRD : Monitor phase stability during gas sorption (e.g., CO₂, N₂) .
    • TGA : Assess thermal stability (decomposition typically >300°C for imidazole-MOFs) .

Q. How can contradictory spectroscopic and crystallographic data be reconciled?

Methodological Answer:

  • Cross-Validation :
    • Compare NMR-derived proton environments with hydrogen-bonding patterns in XRD data .
    • Use DFT calculations to model vibrational spectra (IR/Raman) and match experimental peaks .
  • Dynamic Effects : Consider tautomerism (e.g., imidazole proton shuffling) or solvent-induced conformational changes that may cause discrepancies .

Q. What strategies are effective for functionalizing the benzoic acid moiety?

Methodological Answer:

  • Esterification : Protect the carboxylic acid group using CDI (1,1'-carbonyldiimidazole) to enable further coupling (e.g., with amines or alcohols) .
  • Derivatization : Synthesize amides or hydrazides for biological targeting (e.g., enzyme inhibition studies) .
    Example Protocol :
  • React this compound with SOCl₂ to generate the acyl chloride, then treat with an amine (e.g., 2-aminoethanol) in THF .

Q. How can computational methods enhance understanding of coordination behavior?

Methodological Answer:

  • Molecular Docking : Predict binding affinity with biological targets (e.g., enzymes with imidazole-binding pockets) .
  • DFT Calculations : Optimize metal-ligand geometries (e.g., bond lengths/angles for Cd²⁺ complexes) and compare with XRD data .
  • MD Simulations : Study solvation effects on MOF stability in aqueous environments .

Data Contradiction Analysis

Q. Conflicting NMR and XRD data suggest different protonation states. How to resolve this?

Methodological Answer:

  • pH-Dependent Studies : Acquire NMR spectra at varying pH to identify protonation shifts (carboxylic acid pKa ~4.2) .
  • Neutron Diffraction : Resolve hydrogen atom positions more accurately than XRD .
  • Solid-State NMR : Compare with solution-state data to assess crystallographic packing effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-Imidazol-1-yl)benzoic acid
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4-(1H-Imidazol-1-yl)benzoic acid

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